molecular formula C15H20N2O5S B2467806 methyl N-(4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}phenyl)carbamate CAS No. 2097920-40-4

methyl N-(4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}phenyl)carbamate

Cat. No.: B2467806
CAS No.: 2097920-40-4
M. Wt: 340.39
InChI Key: UMFGGKAHROMLBW-UHFFFAOYSA-N
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Description

Methyl N-(4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}phenyl)carbamate is a useful research compound. Its molecular formula is C15H20N2O5S and its molecular weight is 340.39. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry Applications

An Umpolung Sulfoxide Reagent : Utilized as a synthetic equivalent for α-hydroxy and α-chloro benzyl carbanions through a sequence involving stereoselective α-C-alkylation and displacement of the sulfinyl group, showcasing its potential in complex organic synthesis (Volonterio, Bravo, & Zanda, 2002).

Biological Modifications

Carbamate Modifications : Methylcarbamate insecticides undergo processes such as hydrolysis, oxidation, and conjugation in various biological systems, forming similar or identical products, which highlights the diverse biological transformations of carbamate compounds (Knaak, 1971).

Antimicrobial Activity

Heterocyclic Sulfamoyl-phenyl-carboximidamides : Novel compounds synthesized from clinically applied sulfonamides exhibited significant antibacterial, antifungal, and tuberculostatic activities, indicating the potential of carbamate derivatives in developing new antimicrobial agents (Gobis et al., 2012).

Analytical Methodologies

GC-MS Characterization of Lipopolysaccharides : Phenylcarbamate derivatives were utilized for the characterization of 3-hydroxyalkanoic acids in lipopolysaccharides, demonstrating the application of carbamates in enhancing analytical techniques for biochemical analysis (Hollingsworth & Dazzo, 1988).

Properties

IUPAC Name

methyl N-[4-[(1-hydroxycyclohex-2-en-1-yl)methylsulfamoyl]phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S/c1-22-14(18)17-12-5-7-13(8-6-12)23(20,21)16-11-15(19)9-3-2-4-10-15/h3,5-9,16,19H,2,4,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFGGKAHROMLBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CCCC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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